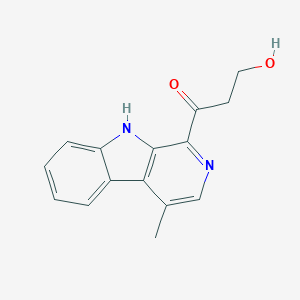
Oxopropaline G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxopropaline G is a natural product that has been found to possess a wide range of biological activities. It is a member of the propylamycin family of antibiotics, which are produced by Streptomyces bacteria. Oxopropaline G has been shown to exhibit potent antibacterial, antifungal, and antitumor activities. In
Applications De Recherche Scientifique
Oxopropaline G as a Cytocidal Compound
Oxopropaline G, along with other oxopropalines such as A, B, D, and E, is identified as a cytocidal compound derived from Streptomyces sp. G324. These compounds, which possess a beta-carboline chromophore, have been found to exhibit cytocidal activities against human or murine tumor cell lines in vitro, indicating potential applications in cancer research and therapy (Abe et al., 1993).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of oxopropalines, including Oxopropaline G, are crucial in understanding their potential applications in various fields of scientific research. Studies have elucidated their structures through NMR spectral analyses and other spectroscopic experiments, laying the groundwork for further exploration of their applications (Abe et al., 1993).
Formal Synthesis Methods
Research on the formal synthesis of Oxopropaline G involves methods such as I2-promoted cascade electrophilic cyclization. This method has been successfully applied for the preparation of 4-iodomethyl substituted tetrahydro-β-carbolines, which are the core structure of Oxopropaline G and related bioactive molecules (Song et al., 2013).
Propriétés
Numéro CAS |
152752-61-9 |
|---|---|
Nom du produit |
Oxopropaline G |
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-9-8-16-14(12(19)6-7-18)15-13(9)10-4-2-3-5-11(10)17-15/h2-5,8,17-18H,6-7H2,1H3 |
Clé InChI |
LXWBBBQUPXDVAN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
SMILES canonique |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |
Autres numéros CAS |
152752-61-9 |
Synonymes |
oxopropaline G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



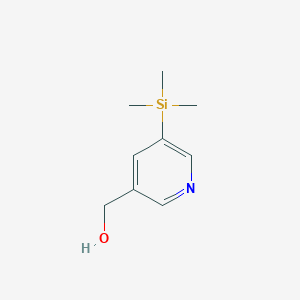
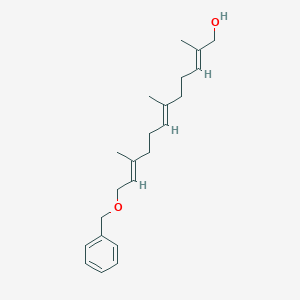
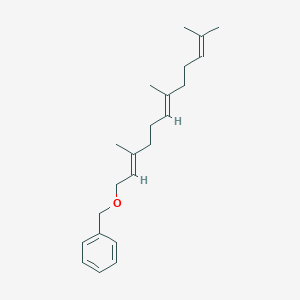
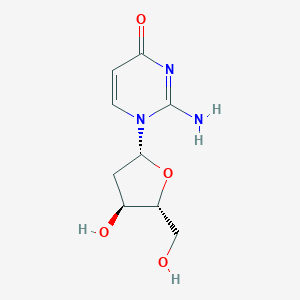
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
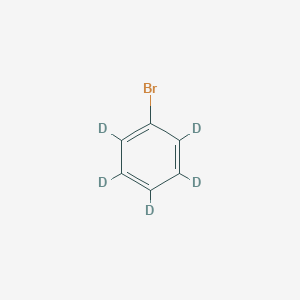
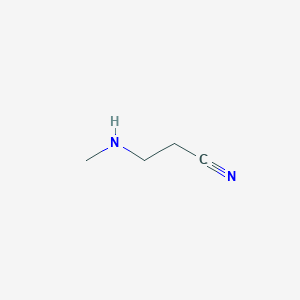
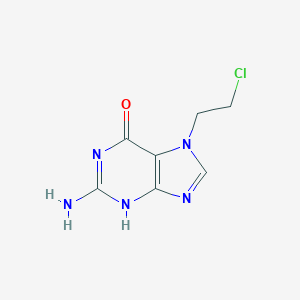
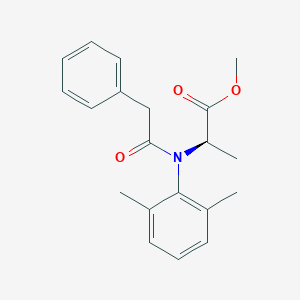
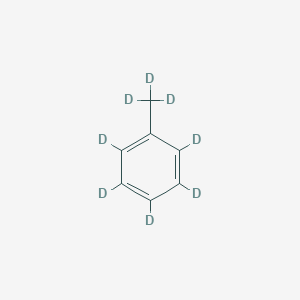
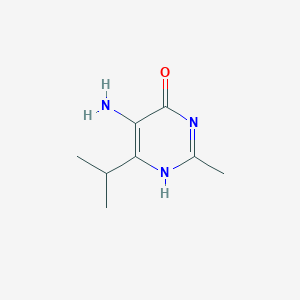
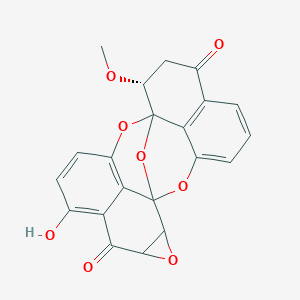
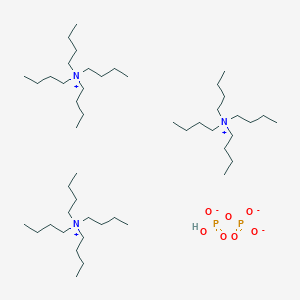
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)